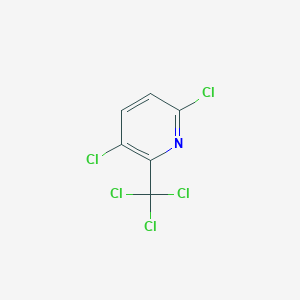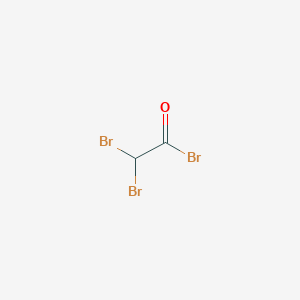
2-ブロモ-5-(トリフルオロメチル)ピリジン
概要
説明
The compound 2-Bromo-5-(trifluoromethyl)pyridine is a brominated pyridine derivative with a trifluoromethyl group at the fifth position. It is a part of a broader class of halogenated pyridines, which are of significant interest in organic chemistry due to their utility in various chemical reactions and as intermediates in the synthesis of complex molecules .
Synthesis Analysis
The synthesis of halogenated pyridines often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Although not directly related to 2-Bromo-5-(trifluoromethyl)pyridine, this method highlights the general approach to synthesizing brominated pyridine derivatives.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized by X-ray diffraction (XRD) and spectroscopic techniques. For example, the molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by X-ray diffraction studies .
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, including Diels-Alder cycloadditions, as demonstrated by 5-Bromo-2-pyrone, which undergoes smooth cycloadditions with dienophiles . Additionally, bromopyridines can undergo bromine-magnesium exchange reactions to yield pyridyl magnesium chlorides, which can be further reacted with elemental selenium to synthesize diselenides .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be studied using spectroscopic methods and density functional theory (DFT). For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its geometric structure was optimized using DFT . The non-linear optical (NLO) properties of the compound were also determined, indicating potential applications in materials science.
科学的研究の応用
農薬および医薬品の用途
「2-ブロモ-5-(トリフルオロメチル)ピリジン」とその誘導体は、農薬および医薬品業界で広く使用されています。たとえば、農薬製品であるフルアジフォップ-ブチルは、市場に導入された最初の「2-ブロモ-5-(トリフルオロメチル)ピリジン」の誘導体でした。それ以来、「2-ブロモ-5-(トリフルオロメチル)ピリジン」を含む20を超える新しい誘導体がISOの一般名を取得しています。 医薬品および獣医業界では、「2-ブロモ-5-(トリフルオロメチル)ピリジン」部分を含む5つの医薬品および2つの獣医用製品が市場承認を取得し、多くの候補が現在臨床試験中です .
Safety and Hazards
“2-Bromo-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Bromo-5-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Target of Action
The primary target of 2-Bromo-5-(trifluoromethyl)pyridine is the respiratory system . This compound interacts with the respiratory system, potentially causing changes in its function.
Mode of Action
2-Bromo-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This interaction with its targets can lead to changes in the chemical structure of the compound, which can further influence its biological activity.
Biochemical Pathways
The compound is involved in the regioselective C-4 deprotonation with LDA and trapping with carbon dioxide , leading to the corresponding C-4 acid . This suggests that the compound may play a role in influencing certain biochemical pathways, potentially affecting downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyridine. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, exposure to dust should be avoided, and personal protective equipment should be worn when handling the compound .
特性
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMWMFOQQBVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371360 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50488-42-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis?
A: This compound is particularly useful due to its ability to undergo selective chemical transformations. For instance, it can be selectively deprotonated at the 3-position, allowing for the introduction of various functional groups. [] This selectivity is crucial in organic synthesis for constructing complex molecules with precise arrangements of atoms.
Q2: Can you elaborate on the applications of 2-Bromo-5-(trifluoromethyl)pyridine in the synthesis of bipyridine derivatives?
A: Research demonstrates that 2-Bromo-5-(trifluoromethyl)pyridine serves as a precursor for synthesizing 5,5′-bis(trifluoromethyl)-2,2′-bipyridine via a palladium-catalyzed reductive homocoupling reaction. [] Notably, this reaction can be performed using Cyrene™ (dihydrolevoglucosenone), a bio-renewable and less toxic solvent alternative to traditional options like dimethylformamide. [] The resulting bipyridine derivatives have applications in various fields, including materials science and catalysis.
Q3: Are there alternative synthetic routes or greener alternatives explored in the synthesis of 2-Bromo-5-(trifluoromethyl)pyridine derivatives?
A: While the provided research highlights the use of palladium acetate as a catalyst, further studies explore optimizing this reaction. For example, using a 50% γ-valerolactone (GVL) in Cyrene™ blend significantly improves the reaction yield and reduces the required palladium acetate catalyst loading. [] This modification exemplifies efforts towards greener synthetic approaches by minimizing waste and utilizing more sustainable solvents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



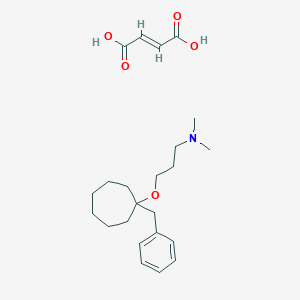
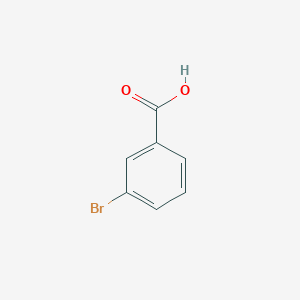

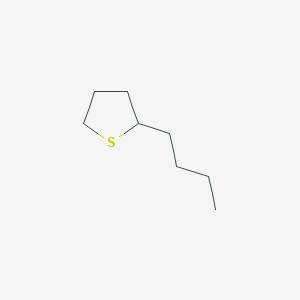
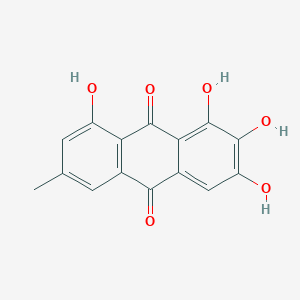
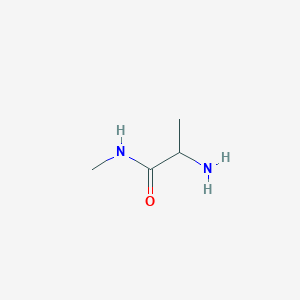
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
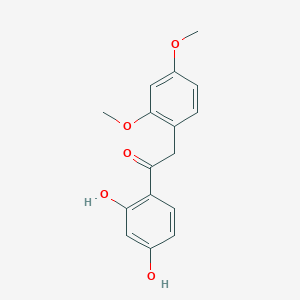


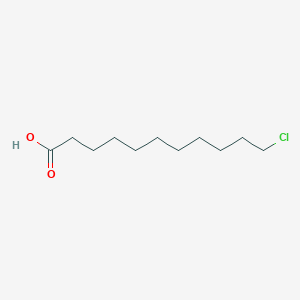
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
